molecular formula C9H8N2O3S B1281863 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-56-2

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1281863
CAS No.: 79932-56-2
M. Wt: 224.24 g/mol
InChI Key: NTILPFUDSBFNQU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines thiazole and pyrimidine rings. This compound is of significant interest in the field of organic chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for the replication of HIV . The compound’s interaction with RNase H involves coordination with magnesium ions at the enzyme’s catalytic site, leading to inhibition of its activity . Additionally, this compound exhibits antibacterial and anti-inflammatory properties, interacting with bacterial enzymes and proteins to inhibit their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . The compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Furthermore, it has been observed to modulate immune cell function, enhancing the anti-inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as RNase H, inhibiting their catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which are essential for enzyme function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of bacterial growth and reduction of inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-5(2)15-9-10-3-6(8(13)14)7(12)11(4)9/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTILPFUDSBFNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532152
Record name 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-56-2
Record name 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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